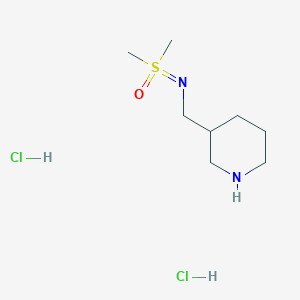
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride is a complex organic compound that features a piperidine ring, a sulfanone group, and a dimethylamino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride typically involves multi-component reactions. One common method includes the reaction of piperidine derivatives with dimethyl sulfoxide under acidic conditions to promote the formation of the carbenium ion via Pummerer fragmentation . Hydrochloric acid is often used as a chlorine source in this reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of dual-functional ionic liquids as catalysts. These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride include:
- 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate
- 3,5-dimethyl-1-[(piperidin-3-yl)methyl]piperidine dihydrochloride
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Actividad Biológica
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound, characterized by its unique piperidine structure and sulfanone group, exhibits a range of biological interactions that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C8H20Cl2N2OS, with a molecular weight of approximately 263.23 g/mol. Its structure includes a piperidine ring, which is known to enhance solubility and biological activity due to its ability to form hydrogen bonds and engage in π-stacking interactions with various biological macromolecules .
The biological activity of this compound primarily stems from its sulfanone moiety, which is known to exhibit antimicrobial properties . Sulfonamides typically function as inhibitors of bacterial enzymes involved in folate synthesis, a critical pathway for bacterial growth and survival. Preliminary studies suggest that Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone may interact with these enzymes, similar to traditional sulfonamide antibiotics .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
- Interaction with Nucleic Acids : The piperidine ring could facilitate interactions with nucleic acids, potentially affecting transcription and replication processes .
Biological Activity Overview
A summary of the biological activities attributed to this compound is presented in the following table:
Case Studies and Research Findings
- Antibacterial Efficacy :
- Cytotoxicity Assessment :
- Structure-Activity Relationship (SAR) :
Propiedades
IUPAC Name |
dimethyl-oxo-(piperidin-3-ylmethylimino)-λ6-sulfane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2OS.2ClH/c1-12(2,11)10-7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHRUZVODILHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NCC1CCCNC1)(=O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














